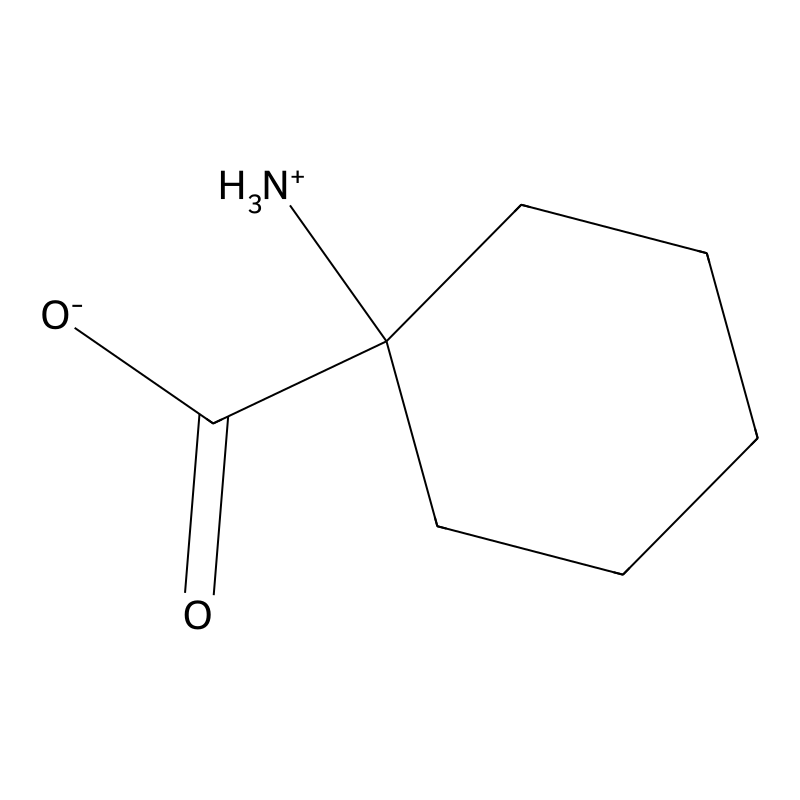

1-Aminocyclohexanecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here are some areas of scientific research where 1-ACCA finds application:

Peptide Synthesis

1-ACCA serves as a valuable building block in the synthesis of peptides, which are chains of amino acids linked by amide bonds. Researchers can incorporate 1-ACCA into peptide sequences to introduce specific chemical functionalities or constrain the peptide structure due to its cyclic nature []. This allows for the creation of novel peptides with desired properties for various research purposes, including drug discovery and development of new materials [].

Medicinal Chemistry

1-ACCA can be used as a starting material for the synthesis of various drug candidates. Its unique structure can contribute to the development of new drugs with improved potency, selectivity, and pharmacokinetic properties []. For example, 1-ACCA derivatives have been explored for their potential as anticonvulsant and anti-inflammatory agents [, ].

1-Aminocyclohexanecarboxylic acid is an alpha-amino acid characterized by a cyclohexanecarboxylic acid structure with an amino group attached at the first position. Its chemical formula is C₇H₁₃NO₂, and it has a molecular weight of 143.19 g/mol. This compound is often referred to as homocycloleucine and is notable for its nonmetabolizable nature, making it useful in various biological studies, particularly in examining blood-brain barrier transport mechanisms .

- Esterification: Reaction with alcohols to form esters.

- Amidation: Reaction with carboxylic acids or their derivatives to form amides.

- Decarboxylation: Under certain conditions, it can lose its carboxyl group, resulting in the formation of cyclohexylamine.

These reactions are significant for synthesizing derivatives that may have enhanced biological activity or altered pharmacokinetic properties.

1-Aminocyclohexanecarboxylic acid exhibits interesting biological properties. Its nonmetabolizable nature allows it to serve as a useful tool in pharmacological studies, particularly in assessing amino acid transport across the blood-brain barrier. Research indicates that it can influence neurotransmitter systems and has potential implications in neuropharmacology .

The synthesis of 1-aminocyclohexanecarboxylic acid can be achieved through several methods:

- Direct Amination: Cyclohexanecarboxylic acid can be reacted with ammonia or primary amines under appropriate conditions to yield the amino acid.

- Reductive Amination: Starting from cyclohexanone, the compound can be converted into the amino acid through reductive amination using ammonia and a reducing agent.

- Enzymatic Synthesis: Enzymes such as transaminases can also be employed to catalyze the conversion of suitable precursors into 1-aminocyclohexanecarboxylic acid.

These methods allow for varying degrees of selectivity and yield depending on the reaction conditions employed.

1-Aminocyclohexanecarboxylic acid has several applications, including:

- Pharmaceutical Research: It is used as a model compound for studying amino acid transport mechanisms in the brain.

- Biochemical Studies: Its unique properties make it valuable in metabolic studies and enzyme kinetics.

- Synthesis of Peptides: It serves as a building block in peptide synthesis due to its structural characteristics.

Studies involving 1-aminocyclohexanecarboxylic acid often focus on its interactions with various biological systems. Key areas of research include:

- Transport Mechanisms: Investigating how this compound crosses the blood-brain barrier compared to other amino acids.

- Neurotransmitter Modulation: Evaluating its effects on neurotransmitter release and reuptake processes.

- Drug Development: Exploring its potential as a scaffold for novel therapeutic agents targeting neurological disorders.

Several compounds share structural features with 1-aminocyclohexanecarboxylic acid. Notable examples include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Leucine | C₆H₁₃NO₂ | Branched-chain amino acid involved in protein synthesis. |

| Cycloleucine | C₇H₁₃NO₂ | A cyclic version of leucine with similar properties. |

| 2-Aminocyclohexanecarboxylic Acid | C₇H₁₃NO₂ | Has an amino group at the second position, affecting its reactivity and biological activity. |

Uniqueness of 1-Aminocyclohexanecarboxylic Acid

What sets 1-aminocyclohexanecarboxylic acid apart is its nonmetabolizable nature, which allows it to serve effectively in studies concerning amino acid transport without being significantly altered by metabolic processes. This property makes it particularly valuable in neuropharmacological research where understanding transport mechanisms is crucial.

Multi-Step Organic Synthesis Approaches

Cyclohexanone Oxime-Based Routes

Cyclohexanone oxime serves as a crucial intermediate in the synthesis of 1-aminocyclohexanecarboxylic acid through established multi-step pathways [2]. The preparation of cyclohexanone oxime begins with the condensation reaction between cyclohexanone and hydroxylamine, following the reaction mechanism: C₅H₁₀CO + H₂NOH → C₅H₁₀C=NOH + H₂O [2]. This transformation provides the fundamental building block for subsequent conversion to the target amino acid.

Recent advances in electrochemical synthesis have demonstrated significant potential for sustainable cyclohexanone oxime production [5]. The electrochemical method employs aqueous nitrate as the nitrogen source under ambient conditions, utilizing zinc-copper alloy catalysts to drive the electrochemical reduction of nitrate [5]. The hydroxylamine intermediate formed during the electroreduction process undergoes chemical reaction with cyclohexanone present in the electrolyte to produce the corresponding oxime [5].

The optimization of zinc-copper alloy composition has proven critical for maximizing cyclohexanone oxime yields [5]. A zinc₉₃copper₇ electrocatalyst achieved optimal performance with 97% yield and 27% Faradaic efficiency for cyclohexanone oxime at 100 milliamperes per square centimeter [5]. The surface adsorption of nitrogen species plays a central role in catalytic performance, with weak surface adsorption leading to high potentials for the electrochemical step, while strong adsorption promotes the process at lower potentials but results in complete reduction of hydroxylamine to ammonia instead of forming oxime [5].

Table 1: Cyclohexanone Oxime Synthesis Performance Data

| Catalyst System | Yield (%) | Faradaic Efficiency (%) | Current Density (mA/cm²) | Reference |

|---|---|---|---|---|

| Zn₉₃Cu₇ Alloy | 97 ± 2 | 27 ± 2 | 100 | [5] |

| Pure Zinc | Low | Not specified | 100 | [5] |

| Pure Copper | Low | Not specified | 100 | [5] |

Catalytic Hydrogenation Strategies

Catalytic hydrogenation represents the most extensively studied approach for synthesizing 1-aminocyclohexanecarboxylic acid derivatives [1] . The direct conversion of 4-aminobenzoic acid to 4-amino-1-cyclohexanecarboxylic acid through heterogeneous catalysis has been demonstrated using various transition metal catalysts [1] .

Ruthenium-based catalysts have shown exceptional performance in these transformations [1] [9]. The use of 5% ruthenium on carbon catalyst in 10% sodium hydroxide aqueous solution at 100°C and 15 bar hydrogen pressure achieved high conversion rates [1]. The process employs a catalyst concentration of 25% by weight relative to the starting material, with optimal results obtained at catalyst concentrations of 15% to 60% [1].

Rhodium catalysts have also demonstrated effectiveness in amino acid hydrogenation reactions [10] [11]. The hydrogenation of aminobenzoic acid under mild conditions using rhodium on carbon catalyst at 1.01 megapascals pressure in isopropanol at 60°C provides an alternative approach [11]. However, the stereoselectivity ratios for these rhodium-catalyzed processes require further optimization [11].

The cobalt-coated nitrogen-carbon supported ruthenium metal catalyst system represents a recent advancement in selective hydrogenation technology [9]. This catalyst system achieved benzoic acid conversion rates of 63.8% to 98.6% with cyclohexanecarboxylic acid selectivity ranging from 75.6% to 99.7% [9]. The mass ratio of benzoic acid to catalyst was optimized at 24:1 to 24:6, with hydrogen pressure ranging from 0.1 to 2 megapascals and reaction temperatures between 333 and 353 Kelvin [9].

Table 2: Catalytic Hydrogenation Performance Comparison

| Catalyst Type | Conversion (%) | Selectivity (%) | Pressure (MPa) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| 5% Ru/C | High | 75-80 (trans) | 1.5 | 100 | [1] |

| Rh/C | Moderate | Not specified | 1.01 | 60 | [11] |

| Co-NC-Ru | 63.8-98.6 | 75.6-99.7 | 0.1-2.0 | 60-80 | [9] |

Stereoselective Synthesis of Trans/Cis Isomers

Achieving high stereoselectivity in the synthesis of 1-aminocyclohexanecarboxylic acid isomers remains a significant challenge in the field [1] [8]. The trans isomer is generally preferred due to its superior biological activity and pharmaceutical applications [1]. Traditional hydrogenation methods typically produce cis/trans mixtures with ratios requiring subsequent separation processes [1].

The one-pot process for preparing trans-4-amino-1-cyclohexanecarboxylic acid derivatives achieves trans ratios greater than 75% through optimized reaction conditions [1]. The process utilizes 4-aminobenzoic acid derivatives under basic conditions with suitable catalysts and solvent systems [1]. The catalyst concentration of 20% to 40% relative to starting material weight provides optimal results for trans selectivity [1].

Reductive amination approaches using trityl-protected intermediates have demonstrated exceptional stereochemical control . The trityl protection strategy employs 4-oxocyclohexanecarboxylic acid trityl ester reacting with tert-butylsulfinamide under zinc chloride catalysis, yielding greater than 99% trans intermediate . Subsequent trityl deprotection using hydrogen bromide in tetrahydrofuran and Boc protection with di-tert-butyl dicarbonate affords the final product with 93.6% yield and 99.7% purity .

Selective crystallization and esterification methods enable separation of cis/trans mixtures [1]. The selective esterification approach specifically targets the cis-4-amino-1-cyclohexanecarboxylic acid derivative, allowing isolation of the pure trans product [1]. Under optimized conditions, this separation technique achieves 47% overall yield from the starting aromatic precursor [1].

Table 3: Stereoselectivity Data for Different Synthetic Approaches

| Synthetic Method | Trans Selectivity (%) | Overall Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Direct Hydrogenation | 75-80 | 47-62 | 92-99 | [1] |

| Trityl Protection Route | >99 | 93.6 | 99.7 | |

| Selective Crystallization | Variable | 47 | High | [1] |

Industrial-Scale Production Techniques

One-Pot Catalytic Processes

One-pot catalytic processes represent the most economically viable approach for industrial-scale production of 1-aminocyclohexanecarboxylic acid [1] [18]. These processes eliminate the need for intermediate isolation, significantly reducing solvent waste and production costs while maintaining high product quality [1].

The integrated hydrogenation and protection strategy combines aromatic ring reduction with in situ amino group protection [1]. The process begins with 4-aminobenzoic acid hydrogenation using 25% of 5% ruthenium on carbon catalyst in 10% sodium hydroxide solution at 100°C and 15 bar hydrogen pressure [1]. Without isolation of the reaction mixture, Boc protection proceeds with one equivalent of Boc anhydride, followed by selective esterification of the cis product to achieve 47% overall yield [1].

Industrial implementation requires careful optimization of reaction parameters to ensure consistent product quality [1]. The hydrogen pressure range of 0.1 to 2 megapascals provides flexibility for different production scales while maintaining safety standards [9]. Temperature control between 60°C and 100°C ensures optimal reaction rates without catalyst deactivation [1] [9].

Continuous flow synthesis offers advantages for large-scale production through improved heat and mass transfer [30]. The continuous-flow procedure for triazole-substituted derivatives demonstrates the scalability potential, achieving gram-scale production with enhanced safety profiles [30]. High-pressure/high-temperature conditions initially provided high reaction rates, but subsequent optimization allowed operation at room temperature through the use of basic and acidic additives [30].

Solvent Optimization for Yield Enhancement

Solvent selection significantly impacts both reaction efficiency and product isolation in industrial processes [19] [21]. Systematic solvent screening studies have identified optimal solvent systems for maximizing yields while minimizing environmental impact [19].

Pentane as a reaction solvent has demonstrated superior enantioselectivity compared to traditional aromatic solvents [19]. In asymmetric synthesis applications, the use of pentane instead of toluene significantly increased enantiomeric ratios in catalytic asymmetric synthesis protocols [19]. The temperature optimization studies showed that lowering reaction temperatures to -60°C in pentane led to slight increases in enantioselectivity [19].

Solvent-free conditions have emerged as a preferred approach for environmentally conscious production [21]. The development of polyphosphoric acid-silica dioxide catalyzed synthesis under solvent-free conditions achieved reaction yields up to 90% [21]. This methodology provides high selectivity and good tolerance of various functional groups present on both aromatic and aliphatic substrates [21].

Aqueous solvent systems offer advantages for amino acid synthesis due to their compatibility with biological systems and reduced environmental impact [23]. Mixed-species biocatalytic approaches utilizing aqueous media have achieved significant conversion rates for related cyclohexane derivatives [23]. The optimization of aqueous pH conditions between 6.0 and 7.5 proved critical for maintaining enzyme activity and product stability [23].

Table 4: Solvent System Performance Data

| Solvent System | Yield (%) | Selectivity | Environmental Impact | Industrial Viability | Reference |

|---|---|---|---|---|---|

| Pentane | High | Enhanced ee | Low | Moderate | [19] |

| Solvent-Free | 90 | High | Minimal | High | [21] |

| Aqueous | Variable | Good | Minimal | High | [23] |

| Toluene | Moderate | Standard | Moderate | Moderate | [19] |

Green Chemistry Alternatives

Solvent-Free Reaction Systems

Solvent-free synthesis represents a paradigm shift toward sustainable chemical production, eliminating volatile organic compounds while maintaining high reaction efficiency [21]. The development of heterogeneous catalytic systems enables effective transformations without traditional solvents [21].

Polyphosphoric acid-silica dioxide catalyst systems have demonstrated exceptional performance in solvent-free amino acid synthesis [21]. These catalysts promote efficient reactions at elevated temperatures around 70°C, achieving yields up to 90% while significantly reducing reaction times compared to solution-phase processes [21]. The methodology provides excellent functional group tolerance across both aromatic and aliphatic substrate classes [21].

Solid acid catalysts offer advantages in solvent-free systems through enhanced substrate activation and simplified product isolation [21]. The heterogeneous nature of these catalysts facilitates easy separation from products and enables catalyst recycling for multiple reaction cycles [21]. Temperature optimization studies demonstrate that solvent-free conditions at 70°C provide superior yields and reaction rates compared to conventional solvent-based approaches [21].

Microwave-assisted solvent-free synthesis has emerged as a powerful tool for accelerating reaction rates while maintaining product quality [21]. The combination of microwave heating with solid catalysts achieves rapid heating and uniform temperature distribution, leading to improved reaction efficiency and reduced energy consumption [21].

Biocatalytic Conversion Pathways

Biocatalytic approaches offer exceptional selectivity and mild reaction conditions for 1-aminocyclohexanecarboxylic acid synthesis [23] [24] [25]. Enzyme-catalyzed transformations provide environmentally benign alternatives to traditional chemical synthesis while often achieving superior stereoselectivity [25] [26].

Transaminase-catalyzed synthesis has demonstrated significant potential for asymmetric amino acid production [26]. The optimization of lipase concentration in conjunction with ω-transaminase enables efficient conversion of β-ketoesters to β-amino acids through thermodynamically stable intermediates [26]. This biocatalytic strategy circumvents the instability problems associated with β-keto acids while maintaining high yields and excellent stereoselectivity [26].

Mixed-species biocatalytic systems have achieved remarkable efficiency in related cyclohexane derivative synthesis [23]. The six-step cascade distributed between Pseudomonas taiwanensis and Escherichia coli successfully synthesizes 6-aminohexanoic acid from cyclohexane under environmentally benign conditions [23]. The 3+3 cascade approach with ε-caprolactam as the shuttling compound achieved 0.56 mol product per mol substrate with minimal intermediate accumulation [23].

Enzymatic resolution techniques provide access to enantiomerically pure products through selective hydrolysis [25]. Candida antarctica lipase B-catalyzed ring-opening of racemic lactams achieves excellent enantioselectivity with enantiomeric excess values exceeding 99% [25]. The combination of enzymatic resolution with chemical transformation enables preparation of both enantiomers through enantiodivergent synthetic pathways [25].

Table 5: Biocatalytic Performance Metrics

| Biocatalytic System | Conversion (%) | Selectivity (ee %) | Substrate | Conditions | Reference |

|---|---|---|---|---|---|

| ω-Transaminase | High | >90 | β-Ketoesters | pH 7-8, 37°C | [26] |

| CAL-B Resolution | Variable | >99 | Racemic Lactams | Room Temperature | [25] |

| Mixed-Species | 80 | Not specified | Cyclohexane | Aqueous, pH 7 | [23] |

| Lipase/Transaminase | Enhanced | >85 | β-Ketoacids | Optimized pH | [26] |

Crystallographic Analysis

Space Group Determination (P21/c)

The crystallographic characterization of 1-aminocyclohexanecarboxylic acid has been extensively studied through X-ray diffraction analysis of both the free amino acid and its derivatives. The space group determination reveals significant structural insights into this quaternary amino acid compound [1] [2].

The free amino acid and its derivatives predominantly crystallize in the monoclinic space group P21/c, which belongs to the monoclinic crystal system [1]. This space group is characterized by a 21 screw axis parallel to the b-axis and a c-glide plane perpendicular to the b-axis. The P21/c space group is one of the most common space groups in organic crystal structures, accounting for its frequent occurrence in amino acid and peptide crystallography [1].

For the hydrochloride salt of 1-aminocyclohexanecarboxylic acid, detailed crystallographic analysis reveals crystallization in the space group P21/m with the following unit cell parameters: a = 7.382(3) Å, b = 6.357(2) Å, c = 9.374(3) Å, β = 96.239(10)°, and V = 437.3(3) ų [3] [2]. The structure contains two formula units per unit cell (Z = 2) with a calculated density of 1.364 g/cm³ [2].

The space group determination was confirmed through systematic absence analysis and intensity distribution statistics. The structure was initially reported in the non-centrosymmetric space group P21, but subsequent redetermination with improved precision established the correct centrosymmetric space group as P21/m [2]. This correction was crucial for accurate structural interpretation and demonstrates the importance of high-quality crystallographic data collection.

Bond Length and Angle Variations

The precise determination of bond lengths and angles in 1-aminocyclohexanecarboxylic acid provides fundamental insights into its molecular geometry and electronic structure. The redetermination of the hydrochloride salt structure achieved significantly improved precision, with mean standard deviations of σ(C-C) = 0.003 Å compared to 0.021 Å in previous studies [2].

Carbon-Carbon Bond Lengths

The cyclohexane ring exhibits typical carbon-carbon bond lengths ranging from 1.516(3) to 1.528(2) Å [2]. These values are consistent with sp³ hybridized carbon atoms in a saturated six-membered ring system. The C1-C2 bond length of 1.528(2) Å represents the connection between the quaternary carbon center and the adjacent methylene carbon [2]. The relatively uniform C-C bond lengths throughout the cyclohexane ring confirm the absence of significant ring strain or electronic perturbations.

Carbon-Nitrogen and Carbon-Oxygen Bond Lengths

The C-N bond length of 1.504(3) Å reflects the attachment of the amino group to the quaternary carbon center [2]. This bond length is slightly shorter than typical C-N single bonds in primary amines, suggesting minimal steric hindrance despite the quaternary nature of the carbon center. The carboxyl group exhibits characteristic bond lengths: C=O of 1.201(3) Å and C-OH of 1.322(3) Å [2]. The C=O bond length is typical for carboxylic acid carbonyls, while the C-OH bond shows slight elongation due to hydrogen bonding interactions in the crystal lattice.

Bond Angle Analysis

The bond angles around the quaternary carbon center provide crucial information about the local geometry and steric interactions. The N-C-C angle of 109.04(12)° and the N-C-C(carboxyl) angle of 105.28(18)° indicate near-tetrahedral geometry around the central carbon [2]. The slight deviation from the ideal tetrahedral angle (109.5°) reflects the different steric demands of the amino and carboxyl substituents.

Within the cyclohexane ring, the C-C-C bond angles range from 111.85(19)° to 112.64(16)° [2]. These angles are characteristic of the chair conformation and demonstrate the minimal distortion of the cyclohexane ring despite the presence of the amino and carboxyl substituents. The larger bond angles compared to the ideal tetrahedral value reflect the natural geometry of the chair conformation.

Spectroscopic Profiling

Infrared Vibrational Modes Analysis

Infrared spectroscopy provides detailed information about the functional groups and molecular vibrations in 1-aminocyclohexanecarboxylic acid. The infrared spectrum exhibits characteristic absorption bands that allow for unambiguous identification and structural confirmation [4] [5].

Amino Group Vibrations

The primary amino group displays characteristic N-H stretching vibrations in the region 3400-3200 cm⁻¹ [5]. These bands appear as symmetric and asymmetric stretching modes, with the asymmetric stretch typically occurring at higher frequency. The N-H bending vibration appears in the range 1650-1580 cm⁻¹, often overlapping with the carboxyl C=O stretch region [6].

Carboxylic Acid Vibrations

The carboxylic acid functional group exhibits a distinctive broad O-H stretching absorption spanning 3300-2500 cm⁻¹, centered around 3000 cm⁻¹ [6]. This broad absorption results from extensive hydrogen bonding in the solid state and is characteristic of carboxylic acids. The C=O stretching vibration appears in the range 1700-1650 cm⁻¹, with the exact frequency depending on the extent of hydrogen bonding and crystal packing effects [5].

The O-H bending vibration of the carboxyl group occurs in the range 1440-1395 cm⁻¹, providing additional confirmation of the carboxylic acid functionality [5]. This band is often coupled with C-O stretching motions and may show splitting due to crystal field effects.

Cyclohexane Ring Vibrations

The cyclohexane ring contributes several characteristic vibrational modes to the infrared spectrum. C-H stretching vibrations appear in the range 2950-2850 cm⁻¹, representing both axial and equatorial C-H bonds [5]. The C-C stretching modes of the cyclohexane ring appear in the lower frequency region 1200-800 cm⁻¹, often as multiple overlapping bands due to the various C-C bonds in the ring system.

The C-N stretching vibration occurs in the range 1100-1000 cm⁻¹, providing information about the amino group attachment to the cyclohexane ring [5]. This vibration may couple with ring breathing modes and C-C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-aminocyclohexanecarboxylic acid in solution, complementing the solid-state crystallographic data.

Proton NMR Characteristics

The ¹H NMR spectrum of 1-aminocyclohexanecarboxylic acid in D₂O shows characteristic resonances that reflect the molecular structure and conformational behavior [7]. The cyclohexane ring protons appear as complex multipiples in the range 1.2-2.0 ppm, representing both axial and equatorial protons on the five methylene groups [7] [8].

The amino group protons appear as exchangeable signals, with chemical shifts dependent on pH and solvent conditions. In D₂O, these protons may exchange rapidly with the solvent, leading to broadened or absent signals [7]. The carboxylic acid proton similarly undergoes rapid exchange in protic solvents, appearing as a broad signal in the range 3.5-4.5 ppm when observable [8].

Carbon-13 NMR Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule [9] [10]. The cyclohexane ring carbons appear as multiple signals in the range 20-40 ppm, with the exact chemical shifts depending on their position relative to the amino and carboxyl substituents [11] [10].

The quaternary carbon bearing the amino and carboxyl groups resonates in the range 55-65 ppm, appearing as a singlet due to the absence of directly attached protons [11] [10]. This chemical shift reflects the electronic effects of both the electron-donating amino group and the electron-withdrawing carboxyl group.

The carboxyl carbon appears as a characteristic downfield signal in the range 170-180 ppm, typical of carboxylic acid carbonyls [11] [10]. The exact chemical shift may vary slightly depending on hydrogen bonding and solvation effects in different solvents.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular ion and fragmentation pathways of 1-aminocyclohexanecarboxylic acid. The molecular ion peak appears at m/z 143, corresponding to the molecular formula C₇H₁₃NO₂ [12] [13].

Primary Fragmentation Pathways

The most significant fragmentation pathway involves the loss of ammonia (NH₃) from the molecular ion, producing a fragment at m/z 126 with relative intensity of 15-25% [12]. This fragmentation is characteristic of primary amines and reflects the ease of eliminating the amino group under electron impact conditions.

A major fragment appears at m/z 98 with relative intensity of 40-60%, corresponding to the formula C₆H₁₀O [12]. This fragment likely represents a cyclohexanone-related structure formed through rearrangement and loss of the amino acid side chain. The high intensity of this fragment suggests it represents a particularly stable ion structure.

The cyclohexyl fragment appears at m/z 81 with relative intensity of 15-20%, corresponding to C₆H₉⁺ [12]. This fragment results from the loss of the carboxyl group and one hydrogen atom from the cyclohexane ring system.

Secondary Fragmentation Products

Lower molecular weight fragments provide information about further decomposition pathways. Fragments at m/z 56, 55, and 54 represent various saturated and unsaturated hydrocarbon fragments with relative intensities of 5-15% [12]. These fragments likely arise from ring opening and rearrangement processes within the cyclohexane system.

Small fragments at m/z 30 and 28 represent simple molecular units such as formaldehyde or amino groups (m/z 30) and carbon monoxide or ethylene (m/z 28) [12]. The presence of these fragments confirms the complete fragmentation of the molecular ion under high-energy conditions.

Tautomeric and Conformational Studies

Conformational Analysis

The conformational behavior of 1-aminocyclohexanecarboxylic acid is dominated by the chair conformation of the cyclohexane ring, which represents the global energy minimum [1] [14] [15]. Crystallographic studies consistently demonstrate that the cyclohexane ring adopts an almost perfect chair conformation in both the free amino acid and its derivatives [1] [14].

Chair Conformation Preferences

The substituent orientation in the chair conformation follows predictable patterns based on steric and electronic considerations. In most derivatives, the amino group occupies the axial position while the carboxyl group occupies the equatorial position [1] [14] [15]. This arrangement minimizes steric interactions and represents the thermodynamically favored conformation.

However, the free amino acid presents a notable exception to this pattern, where the carboxyl group occupies the axial position [1] [14]. This unusual conformation may result from specific hydrogen bonding interactions in the crystal lattice or zwitterionic effects that stabilize this otherwise less favorable arrangement.

Conformational Flexibility and Ring Flipping

The conformational flexibility of 1-aminocyclohexanecarboxylic acid is significantly reduced compared to simple cyclohexane due to the presence of the quaternary carbon center [16]. The energy barrier for ring flipping is estimated to be similar to cyclohexane (~10 kcal/mol), but the conformational consequences are more pronounced due to the fixed substituents [16].

The torsion angles about the N-Cα (φ) and Cα-CO (ψ) bonds correspond to folded, potentially helical conformations [1] [14]. These angles are characteristic of β-turn promoting structures and contribute to the utility of this amino acid in peptide design and protein engineering applications.

Hydrogen Bonding Patterns

The crystal structures reveal extensive hydrogen bonding networks that stabilize the observed conformations [2]. In the hydrochloride salt, hydrogen bonds form between O-H···Cl⁻, N-H···Cl⁻, and N-H···O interactions [2]. These hydrogen bonds create infinite chains and ring structures that contribute to the overall crystal stability.

The hydrogen bonding patterns may be described using graph-set notation as C₁₂(7) and C₁₂(4) chains, along with R₂₄(8) and R₂₄(14) ring motifs [2]. These structural motifs demonstrate the sophisticated supramolecular organization that results from the multiple hydrogen bonding sites in this amino acid.

Tautomeric Considerations

While 1-aminocyclohexanecarboxylic acid does not exhibit classical tautomerism like keto-enol systems, it can exist in different protonation states depending on pH conditions [17]. The amino acid can exist as a neutral molecule, zwitterion, or various protonated/deprotonated forms. The pKa values of approximately 2.65 for the carboxyl group and 10.03 for the amino group indicate that the zwitterionic form predominates under physiological conditions [18].

XLogP3

LogP

UNII

GHS Hazard Statements

H315 (98.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (90.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant